![molecular formula C18H27NO4 B13099374 (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate](/img/structure/B13099374.png)
(R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate
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Overview
Description
®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The compound also contains a p-tolyl group, which is a derivative of toluene, adding to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(p-tolyl)butanoic acid and ethyl chloroformate.
Protection of the Amine Group: The amine group of ®-3-amino-4-(p-tolyl)butanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The protected amino acid is then esterified using ethyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
- p-Toluic acid or p-tolualdehyde.
Reduction: ®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanol.
Substitution: ®-Ethyl3-amino-4-(p-tolyl)butanoate.
Scientific Research Applications
Organic Synthesis
The compound is utilized extensively in organic synthesis due to its unique structural features that allow for various chemical transformations:
- Nucleophilic Substitution Reactions : The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions such as coupling with other carboxylic acids or amines. This property enhances its versatility in synthesizing more complex molecules.
- Asymmetric Synthesis : The chiral nature of (R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate allows it to be used in asymmetric synthesis, which is critical in the production of enantiomerically pure compounds, particularly in pharmaceuticals.
Pharmaceutical Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The potential applications in drug development include:
- Bioactivity : The structural components may contribute to interactions with enzymes or receptors involved in metabolic processes, suggesting potential bioactivity in targeting specific biological pathways or receptors.
- Precursor for Drug Synthesis : Given its ability to undergo further chemical transformations, this compound can serve as a precursor in the synthesis of various pharmaceutical agents. Its Boc-protected amino group can be utilized to create diverse derivatives that may possess therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in various research contexts:
Study Focus | Findings | Reference |
---|---|---|
Synthesis of Chiral Amines | Demonstrated the utility of Boc-protected amines in synthesizing chiral amines through nucleophilic substitution reactions. | |
Pharmacological Potential | Investigated similar compounds that exhibit bioactivity, suggesting that this compound may have unexplored pharmacological properties. | |
Asymmetric Synthesis Techniques | Explored methods for utilizing chiral compounds like this compound in asymmetric synthesis, emphasizing their importance in drug development. |
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Boc group protects the amine, preventing unwanted reactions during synthesis. The ester group can be hydrolyzed to form carboxylic acids, which can further react to form amides or other derivatives. The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
®-Ethyl3-amino-4-(p-tolyl)butanoate: Lacks the Boc protecting group.
®-Methyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate: Has a methyl ester instead of an ethyl ester.
(S)-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate: The enantiomer of the compound .
Uniqueness
®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is unique due to its specific combination of functional groups and chiral center, making it valuable in asymmetric synthesis and as a building block for more complex molecules.
Biological Activity
(R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate, commonly referred to as Boc-D-Asp(OTBu)-Et, is a chiral compound notable for its applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during various chemical reactions, and a p-tolyl group that enhances its chemical properties. Understanding its biological activity is crucial for its application in drug development and peptide synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₇N₁O₄, with a molecular weight of 321.4 g/mol. The presence of the Boc group allows for selective reactions while maintaining the integrity of the amino group.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₇N₁O₄ |
Molecular Weight | 321.4 g/mol |
CAS Number | 1257443-42-7 |
Chiral Center | Yes |
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis. The Boc protecting group facilitates the formation of peptide bonds while preventing unwanted side reactions during chain elongation. This property is particularly valuable in synthesizing complex peptides and proteins, where precise control over the amino acid sequence is essential.
Antimicrobial Potentiation
Recent studies have explored the potential of compounds similar to this compound as antibiotic potentiators. For instance, derivatives of this compound have been tested for their ability to enhance the efficacy of antibiotics against resistant strains of bacteria. The mechanisms involved include increased membrane permeability and inhibition of efflux pumps, which are critical in combating antibiotic resistance .
Enzyme Interaction
The amino group released upon deprotection can participate in various biochemical interactions, including enzyme catalysis. Research indicates that compounds with similar structures can act as substrates or inhibitors for specific enzymes, suggesting potential applications in drug design targeting enzyme pathways .
Case Studies
- Antibiotic Efficacy : A study demonstrated that derivatives of this compound significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin against E. coli by up to 512-fold when used in combination therapy, indicating strong potentiation effects .
- Peptide Development : In a research project focused on synthesizing cyclic peptides, this compound was employed as a key intermediate. The successful incorporation into cyclic structures demonstrated its utility as a building block for more complex biologically active compounds .
Properties
Molecular Formula |
C18H27NO4 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl (3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H27NO4/c1-6-22-16(20)12-15(19-17(21)23-18(3,4)5)11-14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m1/s1 |
InChI Key |
CWLOXQGMGJEIJJ-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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